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molecular formula C7H9NO B3048679 3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE CAS No. 1796-86-7

3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE

Cat. No. B3048679
M. Wt: 123.15 g/mol
InChI Key: LYFNWGOUBVRWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04644061

Procedure details

The general procedure of Boekelheide1 for the preparation of hydroxymethylpyridines was used. Thus, a solution of freshly distilled 3,4-lutidine (46.0 g, 0.43 mol) in 120 mL of glacial acetic acid was cooled at 0° C. and then 64 mL of 30% H2O2 was added dropwise. The resulting solution was heated at 75° C. (oil-bath temperature) for 3 h. Another 20 mL of 30% H2O2 was then added and heating was continued for 18 h. Finally, 20 mL of 30% H2O2 was again added and the reaction was kept at 75° C. for another 3 h. The solution was then concentrated to about 100 mL under water-aspirator pressure, 50 mL of H2O was added and the mixture was concentrated to about one half volume. The resulting mixture was cooled (0°-5° C.) and basified to about pH 10 using cold 40% aqeuous NaOH. The mixture was then extracted with CH2Cl2 (5×) and the extract was dried (Na2CO3 +Na2SO4) and concentrated on the roto-vap to give a yellow solution. Dilution of this solution with hexane afforded a solid which was collected by filtration and then dried in vacuo to give 3,4-lutidine-N-oxide (48.0 g, 83%) as an off-white solid.
[Compound]
Name
hydroxymethylpyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=1.[OH:9]O.CCCCCC>C(O)(=O)C>[N+:1]1([O-:9])[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=1

Inputs

Step One
Name
hydroxymethylpyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
N1=CC(=C(C=C1)C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
64 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
the reaction was kept at 75° C. for another 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to about 100 mL under water-aspirator pressure, 50 mL of H2O
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to about one half volume
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled (0°-5° C.)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with CH2Cl2 (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (Na2CO3 +Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the roto-vap
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+]1(=CC(=C(C=C1)C)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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